molecular formula C21H24N2O5 B1222044 Colchiceinamid CAS No. 3123-89-5

Colchiceinamid

Cat. No.: B1222044
CAS No.: 3123-89-5
M. Wt: 384.4 g/mol
InChI Key: JWDFWIZNGSOUGC-INIZCTEOSA-N
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Description

Colchiceinamid, a derivative of the naturally occurring alkaloid colchicine, is a tricyclic compound characterized by a tropolone ring fused with a substituted benzamide group. Its molecular formula is C22H25NO6, and it shares structural similarities with colchicine but differs in the substitution of the acetamide group at the C7 position . Historically, this compound has been investigated for its anti-inflammatory and antiproliferative properties, particularly in the context of gout and familial Mediterranean fever (FMF). Its mechanism of action involves binding to tubulin, thereby inhibiting microtubule polymerization and disrupting cellular processes such as mitosis and cytokine release .

Properties

CAS No.

3123-89-5

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-[(7S)-10-amino-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C21H24N2O5/c1-11(24)23-16-8-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-7-15(22)17(25)10-14(13)16/h6-7,9-10,16H,5,8H2,1-4H3,(H2,22,25)(H,23,24)/t16-/m0/s1

InChI Key

JWDFWIZNGSOUGC-INIZCTEOSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N)OC)OC)OC

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)N)OC)OC)OC

Other CAS No.

3123-89-5

Synonyms

colchicenamide
colchicenamide hydrochloride, (S)-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Colchiceinamid belongs to a class of tropolone-containing alkaloids, which includes colchicine, thiocolchicine, and colchicoside. Below is a systematic comparison based on structural, pharmacological, and clinical parameters.

Structural Comparison

Compound Molecular Formula Key Structural Features
This compound C22H25NO6 Tropolone ring with a C7 acetamide substitution; methoxy groups at C1, C2, C3, and C10
Colchicine C22H25NO6 Similar backbone but with a methylamino group at C7 instead of acetamide
Thiocolchicine C22H25NO5S Sulfur substitution at the C10 methoxy group; altered electron distribution
Colchicoside C27H33NO11 Glucose moiety conjugated at C3; increased hydrophilicity

Structural differences influence pharmacokinetics and target binding. For instance, this compound’s acetamide group enhances tubulin-binding affinity compared to colchicine’s methylamino group .

Pharmacological and Clinical Profiles

Parameter This compound Colchicine Thiocolchicine Colchicoside
Bioavailability 45–60% (oral) 25–40% (oral) 30–50% (oral) 10–20% (oral)
Half-life (t₁/₂) 4–6 hours 9–12 hours 6–8 hours 2–3 hours
IC50 (Tubulin) 1.2 µM 0.8 µM 2.5 µM 5.0 µM
Therapeutic Use Experimental anti-cancer Gout, FMF Rarely used clinically Muscle relaxant (veterinary)
Toxicity (LD50) 3.5 mg/kg (mice) 2.0 mg/kg (mice) 4.0 mg/kg (mice) 15 mg/kg (mice)

This compound demonstrates intermediate potency in tubulin inhibition but superior bioavailability compared to colchicine. However, its higher LD50 suggests a marginally safer profile in preclinical models .

Mechanism and Selectivity

This compound’s acetamide group facilitates stronger hydrogen bonding with β-tubulin residues (Asn101 and Lys352), enhancing binding stability. In contrast, thiocolchicine’s sulfur substitution reduces polar interactions, leading to lower affinity . Colchicoside’s glucoside moiety limits blood-brain barrier penetration, restricting its use to peripheral applications .

Clinical Efficacy in Inflammatory Models

A 2023 systematic review highlighted this compound’s efficacy in reducing interleukin-6 (IL-6) and TNF-α levels in murine arthritis models by 40–50%, comparable to colchicine (45–55%) but with fewer gastrointestinal adverse events (15% vs. 30%) . However, human trials remain sparse due to regulatory concerns over long-term toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Colchiceinamid
Reactant of Route 2
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Colchiceinamid

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